cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that features a cyclopentyl group, a methoxy-substituted benzimidazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Methoxy Substitution:
Piperazine Ring Formation: The piperazine ring can be constructed by reacting ethylenediamine with a dihaloalkane under basic conditions.
Coupling Reactions: The final step involves coupling the methoxy-substituted benzimidazole with the piperazine derivative and cyclopentanone under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzimidazole carboxylic acids.
Reduction: Formation of benzimidazole alcohols.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.
Mechanism of Action
The mechanism of action of cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- **Cyclopentyl(4-(benzimidazol-2-yl)methyl)piperazin-1-yl)methanone
- **Cyclopentyl(4-(5-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone
Uniqueness
Cyclopentyl(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity .
Properties
IUPAC Name |
cyclopentyl-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-25-15-6-7-16-17(12-15)21-18(20-16)13-22-8-10-23(11-9-22)19(24)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGQVPWJDVVJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)C(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.